molecular formula C19H12Cl2N6 B12219044 7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12219044
M. Wt: 395.2 g/mol
InChI Key: SPDSEIQRIMRVOV-UHFFFAOYSA-N
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Description

“7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of pyrazole, triazole, and pyrimidine rings, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the formation of the triazole and pyrimidine rings. Common reagents used in these reactions include hydrazines, aldehydes, and various chlorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

“7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazole, triazole, and pyrimidine rings, such as:

  • 7-(3-chlorophenyl)-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
  • 7-(4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Uniqueness

The uniqueness of “7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine” lies in its specific substitution pattern and the combination of its ring systems. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C19H12Cl2N6

Molecular Weight

395.2 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-5-(3-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H12Cl2N6/c1-11-5-6-14(8-16(11)21)27-18-15(9-23-27)19-25-24-17(26(19)10-22-18)12-3-2-4-13(20)7-12/h2-10H,1H3

InChI Key

SPDSEIQRIMRVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=CC=C5)Cl)Cl

Origin of Product

United States

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